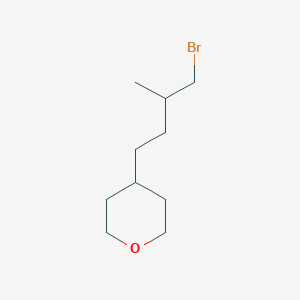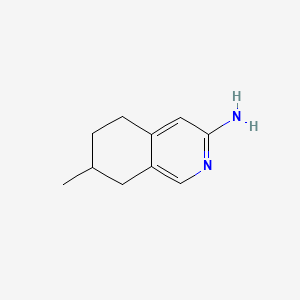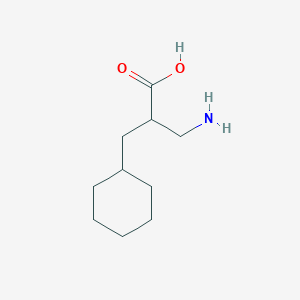
3-Amino-2-(cyclohexylmethyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(cyclohexylmethyl)propanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of glycine derivatives with cyclohexylmethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Glycine derivative and cyclohexylmethyl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The glycine derivative is dissolved in a suitable solvent, and the cyclohexylmethyl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(cyclohexylmethyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
3-Amino-2-(cyclohexylmethyl)propanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-2-(cyclohexylmethyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexylmethyl side chain provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-(methyl)propanoic acid: Lacks the cyclohexylmethyl side chain, resulting in different chemical properties and biological activities.
3-Amino-2-(phenylmethyl)propanoic acid: Contains a phenylmethyl side chain, leading to distinct interactions and applications.
Uniqueness
3-Amino-2-(cyclohexylmethyl)propanoic acid is unique due to its cyclohexylmethyl side chain, which imparts specific hydrophobic interactions and structural stability. This uniqueness makes it valuable for targeted applications in medicinal chemistry and material science .
Properties
CAS No. |
185256-63-7 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(aminomethyl)-3-cyclohexylpropanoic acid |
InChI |
InChI=1S/C10H19NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13) |
InChI Key |
KNHXXZUAUQEJQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


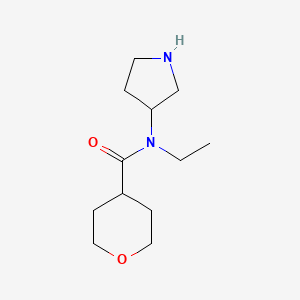
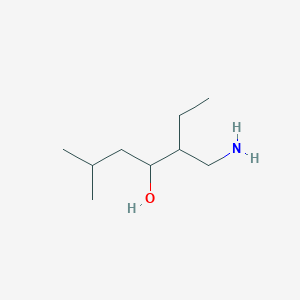
![tert-butyl N-[3-(2-methylpropanoyl)cyclobutyl]carbamate](/img/structure/B13637082.png)
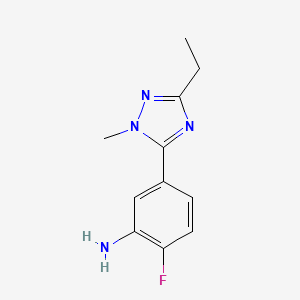

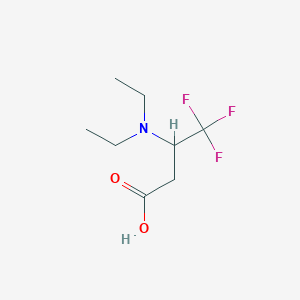
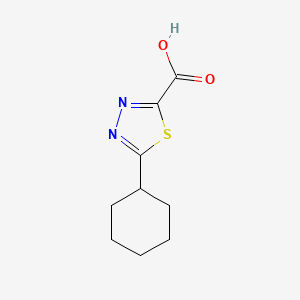
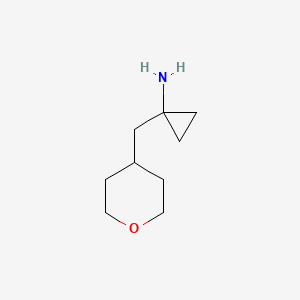
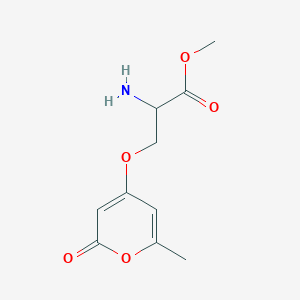
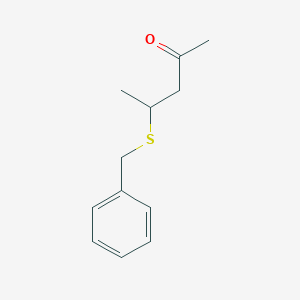
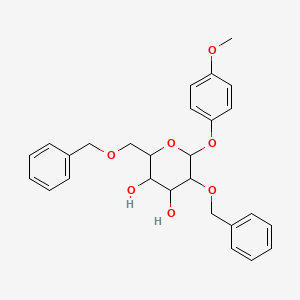
![[2-(Adamantan-1-yl)ethyl]hydrazine](/img/structure/B13637148.png)
